REACTION_CXSMILES
|
[CH3:1][O:2][C:3]1[CH:4]=[C:5]([C:11](=O)[CH2:12][C:13]#[N:14])[CH:6]=[C:7]([O:9][CH3:10])[CH:8]=1.[CH3:16][NH:17][NH2:18]>CO>[CH3:1][O:2][C:3]1[CH:4]=[C:5]([C:11]2[CH:12]=[C:13]([NH2:14])[N:17]([CH3:16])[N:18]=2)[CH:6]=[C:7]([O:9][CH3:10])[CH:8]=1
|
Name
|
|
Quantity
|
1.4 g
|
Type
|
reactant
|
Smiles
|
COC=1C=C(C=C(C1)OC)C(CC#N)=O
|
Name
|
methyl hydrazine
|
Quantity
|
0.54 mL
|
Type
|
reactant
|
Smiles
|
CNN
|
Name
|
|
Quantity
|
5 mL
|
Type
|
solvent
|
Smiles
|
CO
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
at 160° C.
|
Type
|
CUSTOM
|
Details
|
for 0.25 h
|
Duration
|
0.25 h
|
Type
|
CUSTOM
|
Details
|
The solution was evaporated under reduced pressure
|
Type
|
CUSTOM
|
Details
|
the resulting crude product was purified by column chromatography (eluent 10% MeOH in CH2Cl2)
|
Name
|
|
Type
|
product
|
Smiles
|
COC=1C=C(C=C(C1)OC)C=1C=C(N(N1)C)N
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 1.3 g | |
YIELD: PERCENTYIELD | 82% | |
YIELD: CALCULATEDPERCENTYIELD | 81.7% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |